2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid properties
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid properties
An In-Depth Technical Guide to 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. We will delve into its molecular characteristics, potential biological activities, and the rationale behind its handling and synthesis, providing a foundational understanding for its use in a research and development setting.
Core Molecular Profile and Physicochemical Properties
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a multifaceted organic compound characterized by a benzylsulfonyl scaffold substituted with methoxy and nitro groups, and an acetic acid moiety.[1] This unique combination of functional groups makes it a compound of interest for organic synthesis and pharmaceutical research.[1][2] Its core identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 592542-51-3 | [1][3][4][5][6] |
| Molecular Formula | C₁₀H₁₁NO₇S | [1][3][4][5] |
| Molecular Weight | 289.26 g/mol | [1][2][3][5][7] |
| IUPAC Name | 2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]acetic acid | [1][6][7] |
| Melting Point | 137-139 °C | [8] |
| Boiling Point | 627.1 ± 55.0 °C (Predicted) | [8] |
| Density | 1.520 g/cm³ (Predicted) | [8] |
| Water Solubility | 4.8 mg/mL (Classified as very soluble) | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)CS(=O)(=O)CC(=O)O)[O-] | [1][6] |
| InChI Key | ZHUCRFJQVSHBJR-UHFFFAOYSA-N | [1][3][6][7] |
Synthesis Pathway and Rationale
The synthesis of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity.[1] While specific proprietary methods may vary, a representative pathway can be constructed based on established organic chemistry principles.
The causality behind this workflow is crucial: beginning with a commercially available starting material like 4-methoxy-3-nitrobenzylamine allows for the sequential and controlled introduction of the sulfonyl and acetic acid groups. The use of an inert atmosphere is critical to prevent unwanted side reactions, particularly oxidation.
Representative Synthesis Protocol
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Step 1: Diazotization and Sandmeyer Reaction.
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Start with 4-methoxy-3-nitrobenzylamine. The amine is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
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The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to form the corresponding 4-methoxy-3-nitrobenzylsulfonyl chloride. This step is foundational for installing the sulfonyl group.
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Step 2: Sulfonamide Formation (Alternative to Step 3).
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The sulfonyl chloride can be reacted with an appropriate amine if a sulfonamide derivative is desired. However, for the target acid, we proceed to the next step.
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Step 3: Reduction and Thiol Formation.
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A more common route involves the reduction of the nitro group if necessary, followed by conversion of a starting halide (e.g., 4-methoxy-3-nitrobenzyl bromide) to a thiol or thiocyanate.
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Step 4: Thioalkylation.
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The benzyl thiol is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) under basic conditions to form the corresponding thioether. This step introduces the acetic acid backbone.
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Step 5: Oxidation.
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The thioether is oxidized to the sulfone using a strong oxidizing agent like hydrogen peroxide or m-CPBA. This oxidation is a key transformation, converting the sulfide linkage to the stable sulfonyl group.
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Step 6: Hydrolysis.
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The ester is hydrolyzed to the carboxylic acid using either acidic or basic conditions, followed by neutralization. This final step yields the target molecule, 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid.
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Step 7: Purification.
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The final product is purified using recrystallization, typically from an ethanol/water or similar solvent system, to remove any unreacted starting materials or byproducts.
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Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis of the target compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dictated by its functional groups:
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Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group makes the adjacent methylene protons acidic and susceptible to deprotonation. It also allows the molecule to undergo nucleophilic substitution reactions.[1]
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Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols to form various esters, or conversion to an acid chloride.[1] These reactions are valuable for creating derivatives with potentially altered biological activities or solubilities.
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Nitroaromatic System: The nitro group is strongly deactivating and directs electrophilic aromatic substitution to the meta position relative to itself. The presence of both the nitro and methoxy groups on the aromatic ring creates a specific electronic environment that influences its interaction with biological targets. Nitroaromatic compounds can also have explosive potential under specific conditions.[1]
Biological Activity and Pharmaceutical Potential
The primary reported biological activity of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is its potential as an inhibitor of bacterial collagenase.[1]
Mechanism of Action: Bacterial Collagenase Inhibition
Bacterial collagenases are enzymes that break down collagen, a key component of connective tissue. In pathogenic bacteria, these enzymes are virulence factors that facilitate tissue destruction and bacterial spread. By inhibiting this enzyme, the compound can potentially mitigate tissue damage associated with certain bacterial infections. This makes it a candidate for developing drugs that target collagen-related diseases or infections.[1] The interaction is thought to involve electron transfer mechanisms, which are crucial for its pharmacological effects.[1]
Pharmacokinetic Profile Insights
Initial studies provide valuable insights into the drug-like properties of this compound:
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Blood-Brain Barrier (BBB): It is suggested that the molecule does not readily cross the blood-brain barrier, which would limit its effects on the central nervous system.[1]
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Metabolic Stability: It is reportedly not a substrate or inhibitor for various cytochrome P450 enzymes, indicating a potentially favorable metabolic profile and a lower likelihood of drug-drug interactions.[1]
These properties are highly desirable in drug development, suggesting the compound may have a predictable and manageable safety profile.
Conceptual Diagram of Enzyme Inhibition
Caption: Conceptual model of bacterial collagenase inhibition.
Predicted Spectroscopic Characteristics
While specific spectral data requires experimental acquisition, the structure of 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid allows for the prediction of its key spectroscopic signatures, which is an essential skill for compound verification.
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¹H NMR:
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Aromatic Protons: Expect three signals in the aromatic region (~7.0-8.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern.
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Methoxy Group: A sharp singlet integrating to 3H around 3.9-4.1 ppm.
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Benzyl CH₂: A singlet integrating to 2H adjacent to the sulfonyl group, likely deshielded to ~4.5-5.0 ppm.
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Acetic Acid CH₂: A singlet integrating to 2H adjacent to the sulfonyl group, likely in the ~4.0-4.5 ppm range.
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Carboxylic Acid H: A broad singlet, typically >10 ppm, which is exchangeable with D₂O.
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¹³C NMR:
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Expect 10 distinct carbon signals. The carbonyl carbon of the acid will be significantly downfield (>170 ppm). The aromatic carbons will appear between ~110-160 ppm, with quaternary carbons showing different intensities. The methoxy carbon will be around 55-60 ppm, and the two methylene carbons will be in the 50-70 ppm range.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad band from the carboxylic acid, typically centered around 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.
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S=O Stretch: Two strong absorptions characteristic of the sulfonyl group, appearing around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
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NO₂ Stretch: Strong absorptions around 1510-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
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Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
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Hazards: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6] As a nitroaromatic compound, there is a potential for explosive behavior under certain conditions, such as heat or shock, although this is generally a risk for compounds with multiple nitro groups.[1]
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Storage: To ensure stability and prevent degradation, the compound should be stored in a dry, tightly sealed container at 2-8°C.[1][4]
Conclusion and Future Directions
2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid is a versatile chemical intermediate with a compelling, albeit sparsely explored, biological profile.[1] Its potential as a bacterial collagenase inhibitor, combined with a favorable preliminary pharmacokinetic profile, marks it as a molecule of significant interest for further investigation in the development of novel anti-infective or tissue-protective agents.[1] Future research should focus on validating its inhibitory activity against a broader range of bacterial collagenases, exploring its mechanism of action in greater detail, and synthesizing derivatives to establish a structure-activity relationship (SAR) that could lead to more potent and selective drug candidates.
References
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2-((4-METHOXY-3-NITROBENZYL)SULFONYL)ACETIC ACID. ChemUniverse. [Link]
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2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. PubChem. [Link]
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2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid - CAS 592542-51-3. Tyger Scientific. [Link]
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2-((4-Methoxy-3-nitrobenzyl)sulfonyl)aceticaci - Physico-chemical Properties. ChemBK. [Link]
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